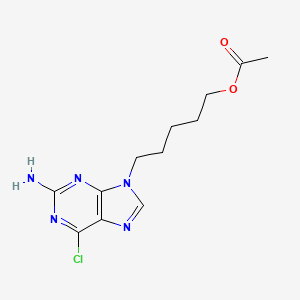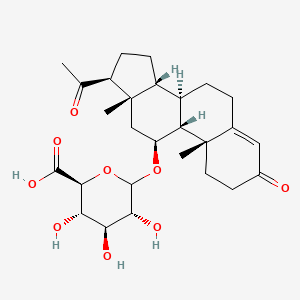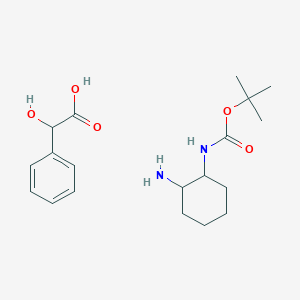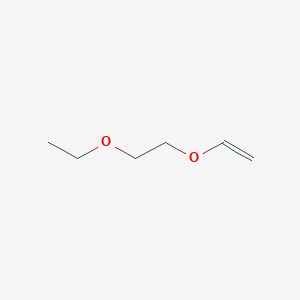
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Méthodes De Préparation
The synthesis of 9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine involves several steps. One common method includes the reaction of 2-amino-6-chloropurine with 4-acetoxymethylbut-1-yl bromide under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is then heated to a specific temperature to complete the synthesis .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide ions (OH-) or amines.
Common reagents and conditions used in these reactions vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often occur in polar solvents like water or ethanol.
Applications De Recherche Scientifique
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit viral replication by targeting viral DNA polymerase, thereby preventing the synthesis of viral DNA . The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
9-(4-Acetoxymethylbut-1-YL)-2-amino-6-chloropurine can be compared with other similar compounds, such as:
Famciclovir: A guanine analogue used to treat herpes virus infections.
Penciclovir: An antiviral drug that inhibits viral DNA polymerase, similar to the mechanism of action of this compound.
Acyclovir: Another antiviral drug that targets viral DNA polymerase and is used to treat herpes simplex virus infections.
The uniqueness of this compound lies in its specific structure and reactivity, which allows it to participate in a wider range of chemical reactions compared to its analogues .
Propriétés
Formule moléculaire |
C12H16ClN5O2 |
|---|---|
Poids moléculaire |
297.74 g/mol |
Nom IUPAC |
5-(2-amino-6-chloropurin-9-yl)pentyl acetate |
InChI |
InChI=1S/C12H16ClN5O2/c1-8(19)20-6-4-2-3-5-18-7-15-9-10(13)16-12(14)17-11(9)18/h7H,2-6H2,1H3,(H2,14,16,17) |
Clé InChI |
CFUVVQZULQXDLE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCCN1C=NC2=C1N=C(N=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)





![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)
![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)


![2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)


